molecular formula C14H12N2O4 B5322000 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE

Cat. No.: B5322000
M. Wt: 272.26 g/mol
InChI Key: YUPPZEMXNAEJIU-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE is a synthetic organic compound that features a benzodioxole moiety linked to a pyridine ring via an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Coupling with Pyridine: The benzodioxole derivative is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways related to inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-BENZODIOXOL-5-YLOXY)PYRIDINE: Lacks the acetamide group but shares the benzodioxole and pyridine moieties.

    N-(PYRIDIN-3-YL)ACETAMIDE: Contains the pyridine and acetamide groups but lacks the benzodioxole moiety.

    2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(PYRIDIN-3-YL)ACETAMIDE is unique due to the specific combination of the benzodioxole, pyridine, and acetamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and exhibit a range of activities that may not be observed in similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(16-10-2-1-5-15-7-10)8-18-11-3-4-12-13(6-11)20-9-19-12/h1-7H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPPZEMXNAEJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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